molecular formula C13H21NO4 B13894963 O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

Cat. No.: B13894963
M. Wt: 255.31 g/mol
InChI Key: STBFAIMKWQXFCZ-UHFFFAOYSA-N
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Description

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS: 2940938-14-5) is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core. The molecule contains two ester groups: a tert-butyl ester at the O3 position and a methyl ester at the O1 position. This structure confers moderate lipophilicity, making it a versatile intermediate in medicinal chemistry, particularly in drug discovery for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.33 g/mol. The bicyclo[3.1.1]heptane scaffold provides conformational rigidity, which is advantageous for designing selective bioactive molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-9-5-13(6-9,8-14)10(15)17-4/h9H,5-8H2,1-4H3

InChI Key

STBFAIMKWQXFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with commercially available methyl 3-oxocyclobutane-3-carboxylate, which undergoes a Strecker reaction with benzylamine and trimethylsilyl cyanide to form a key aminonitrile intermediate. This step is diastereoselective, favoring the trans stereoisomer with a diastereomeric ratio of approximately 92:8 and yields around 64% on a multigram scale (up to 366 g per batch).

Hydrolysis and Cyclization

Partial hydrolysis of the nitrile group is performed using sulfuric acid in trifluoroacetic acid, converting the nitrile to an amide while preserving the ester moiety. The amide intermediate is then cyclized under basic conditions (potassium tert-butoxide) to form the bicyclic imide structure characteristic of the 3-azabicyclo[3.1.1]heptane core. This cyclization step yields the bicyclic amine hydrochloride salt in about 84% yield.

Protection and Functionalization

Subsequent steps involve protection of amine and carboxyl groups. For example, tert-butyl carbamate (Boc) protection is introduced to stabilize the amine functionality. Methylation of the carboxyl groups is achieved via methyl iodide in the presence of potassium carbonate in dimethylformamide, yielding the O1-methyl ester. The tert-butyl ester at the O3 position is introduced via tert-butyl dicarbonate or similar reagents. These transformations are typically conducted at ambient temperature with moderate to high yields (around 67-70% for esterification steps).

Purification

Purification of intermediates and final products is achieved by recrystallization from hexanes or extraction with organic solvents such as ethyl acetate or dichloromethane, followed by drying over magnesium sulfate or sodium sulfate and evaporation under reduced pressure.

Summary of Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Strecker reaction Methyl 3-oxocyclobutane-3-carboxylate, benzylamine, TMSCN, MeOH, low temp 64 Diastereoselective, major trans isomer isolated
2 Partial nitrile hydrolysis H2SO4 in CF3COOH ~Quantitative Ester group remains intact
3 Cyclization to bicyclic imide Potassium tert-butoxide, basic conditions 84 Forms bicyclic amine hydrochloride salt
4 Boc protection Boc2O in THF or CH2Cl2 67-70 Protects amine group
5 Methylation (ester formation) Methyl iodide, K2CO3, DMF 70 Forms O1-methyl ester
6 Purification Recrystallization, solvent extraction - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate with analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Implications References
This compound C₁₄H₂₁NO₅ 283.33 tert-butyl (O3), methyl (O1) esters Bicyclo[3.1.1]heptane core, no additional groups Drug discovery (CNS targets, rigid scaffolds)
3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate C₁₄H₂₁NO₅ 283.33 Formyl group at position 5 Formyl substituent enhances electrophilicity Intermediate for derivatization (e.g., Schiff bases)
O7-tert-butyl O1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate C₁₃H₁₉NO₅ 269.29 Ketone (3-oxo), bicyclo[2.2.1] core Smaller ring system, increased ring strain Probable use in peptide mimetics
3-(tert-Butoxycarbonyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid C₁₂H₁₈FNO₄ 259.27 Fluorine at position 5, carboxylic acid Fluorine improves metabolic stability Antibacterial/antiviral agent development
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl (AS97542) C₆H₉NO₂·HCl 163.60 (free base) Carboxylic acid, [3.1.0] bicyclo core Smaller, strained ring; higher polarity Fragment-based drug design

Key Observations:

Ring System Variations :

  • The bicyclo[3.1.1]heptane scaffold (as in the target compound) offers a balance between rigidity and synthetic accessibility compared to the more strained bicyclo[2.2.1]heptane () or bicyclo[3.1.0]hexane ().
  • Bicyclo[3.1.0]hexane derivatives (e.g., AS97542) exhibit higher polarity due to smaller ring size and carboxylic acid substituents, limiting their use in lipophilic environments.

Substituent Effects: The formyl group in the 5-formyl analog (–2) increases reactivity, enabling further functionalization via nucleophilic addition or condensation reactions. Fluorine substitution () enhances metabolic stability and electronegativity, making the compound resistant to oxidative degradation.

Applications :

  • The target compound’s tert-butyl and methyl esters improve solubility in organic solvents, favoring its use in solid-phase synthesis.
  • Carboxylic acid derivatives (e.g., AS97542) are more suited for ionic interactions in enzyme-binding pockets.

Research Findings and Trends

  • Synthetic Accessibility : The tert-butyl ester in the target compound simplifies purification via acid-labile deprotection, a common strategy in peptide synthesis.
  • Biological Relevance : Bicyclo[3.1.1]heptane derivatives are increasingly used as bioisosteres for piperidine rings in CNS drugs due to improved pharmacokinetic profiles.
  • Lumping Strategy : highlights that compounds with similar bicyclic cores (e.g., azabicyclo[3.1.1]heptane vs. azabicyclo[3.1.0]hexane) may be grouped in computational models to predict reactivity, though their biological activities can diverge significantly.

Q & A

Basic: What are the common synthetic routes for preparing O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate?

The synthesis typically involves multi-step strategies, such as tandem hydroformylation/aldol condensation or reduction of spirocyclic precursors. For example:

  • Tandem Hydroformylation/Aldol Addition : A rhodium-catalyzed hydroformylation of allyl-substituted bicyclic ketones followed by aldol condensation can yield bicyclic dicarboxylates. Reaction conditions (e.g., [Rh(acac)(CO)₂], BIPHEPHOS ligand, THF solvent) are critical for regioselectivity .
  • Reduction of Spirocyclic Oxetanyl Nitriles : This method leverages reductive cyclization to form the 3-azabicyclo[3.1.1]heptane core, followed by esterification with tert-butyl and methyl groups .

Key Characterization : Post-synthesis, NMR (¹H/¹³C) and HPLC are essential to confirm regiochemistry and purity. For instance, NMR signals for carbonyl groups (δ ~170-175 ppm) and tert-butyl protons (δ ~1.2 ppm) are diagnostic .

Basic: How is the stereochemistry and regiochemistry of this compound validated experimentally?

  • NMR Spectroscopy : Distinct splitting patterns in ¹H-NMR (e.g., methine protons in the bicyclic core at δ ~3.5-4.5 ppm) and ¹³C-NMR (carbonyl carbons at δ ~165-175 ppm) resolve stereochemical ambiguities .
  • X-ray Crystallography : Used to confirm the spatial arrangement of the bicyclic scaffold and ester substituents, especially when synthesizing enantiopure forms .

Example : In hydroformylation reactions, the absence of allylic proton coupling in ¹H-NMR indicates successful cyclization .

Advanced: What mechanistic insights explain the regioselectivity of hydroformylation in synthesizing bicyclic dicarboxylates?

The regioselectivity of rhodium-catalyzed hydroformylation is governed by ligand effects and substrate geometry:

  • Ligand Design : Bulky ligands like BIPHEPHOS favor linear aldehyde formation, which directs aldol condensation to form the bicyclic structure .
  • Substrate Strain : The strained 3-azabicyclo[3.1.1]heptane core imposes steric constraints, favoring formylation at the less hindered position .

Contradictions : Some studies report competing pathways (e.g., over-reduction of intermediates), requiring optimization of catalyst loading and reaction time .

Advanced: How does this compound serve as a bioisostere for meta-substituted benzenes in drug design?

  • Structural Mimicry : The bicyclo[3.1.1]heptane core mimics meta-substituted benzene exit vectors (angle: ~119-120°, substituent distance: ~4.8-5.0 Å), enabling similar target binding while improving metabolic stability .
  • Case Study : Replacement of a pyridine ring in Rupatidine with this bicyclic core enhanced solubility and reduced cytochrome P450 inhibition .

Computational Validation : Gaussian 16 calculations confirm comparable electrostatic potential surfaces and logP values between the bicyclic compound and benzene analogs .

Advanced: What are the scalability challenges in synthesizing this compound for preclinical studies?

  • Catalyst Cost : Rhodium-based catalysts are expensive; alternatives like cobalt or iron complexes are under investigation but yield lower selectivity .
  • Purification : Chromatographic separation of diastereomers is time-intensive. Recrystallization protocols using ethyl acetate/hexane mixtures have been optimized to improve yield (up to 56% in batch reactions) .

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